2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
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Overview
Description
2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a synthetic compound that belongs to the class of pyridazinone derivatives. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with ethyl chloroformate to form 4-fluorophenyl isocyanate. This intermediate is then reacted with piperazine to yield 4-(4-fluorophenyl)piperazine.
Synthesis of the Pyridazinone Core: The next step involves the formation of the pyridazinone core. This is achieved by reacting 2-chloro-6-methylpyridazine with ethyl acetoacetate under basic conditions to form 2-(2-oxoethyl)-6-methylpyridazin-3(2H)-one.
Coupling Reaction: Finally, the 4-(4-fluorophenyl)piperazine is coupled with 2-(2-oxoethyl)-6-methylpyridazin-3(2H)-one using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammation.
Mechanism of Action
The mechanism of action of 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target receptors or enzymes involved in neuroprotection and inflammation.
Pathways: It may modulate pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyridazin-3(2H)-one: Lacks the oxoethyl group.
2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group and the oxoethyl moiety in 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one contributes to its unique pharmacological profile, potentially enhancing its neuroprotective and anti-inflammatory effects compared to similar compounds.
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-13-2-7-16(23)22(19-13)12-17(24)21-10-8-20(9-11-21)15-5-3-14(18)4-6-15/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTNCFHSLAPHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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